4-Amino-2-(5,6-dimethyl-benzooxazol-2-yl)-phenol

Lipophilicity LogP partition coefficient

4-Amino-2-(5,6-dimethyl-benzooxazol-2-yl)-phenol (CAS 292058-24-3) is a synthetic benzoxazole derivative belonging to the 2-(2′-hydroxyphenyl)benzoxazole (HBX/HBO) fluorophore family. It features a 5,6-dimethyl-substituted benzoxazole ring linked to a 4-aminophenol moiety (C₁₅H₁₄N₂O₂, MW 254.28 g/mol).

Molecular Formula C15H14N2O2
Molecular Weight 254.28g/mol
CAS No. 292058-24-3
Cat. No. B387188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-(5,6-dimethyl-benzooxazol-2-yl)-phenol
CAS292058-24-3
Molecular FormulaC15H14N2O2
Molecular Weight254.28g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)OC(=N2)C3=C(C=CC(=C3)N)O
InChIInChI=1S/C15H14N2O2/c1-8-5-12-14(6-9(8)2)19-15(17-12)11-7-10(16)3-4-13(11)18/h3-7,18H,16H2,1-2H3
InChIKeyJONUVAAJQWPMGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2-(5,6-dimethyl-benzooxazol-2-yl)-phenol (CAS 292058-24-3): Compound Class, Core Structure, and Physicochemical Profile


4-Amino-2-(5,6-dimethyl-benzooxazol-2-yl)-phenol (CAS 292058-24-3) is a synthetic benzoxazole derivative belonging to the 2-(2′-hydroxyphenyl)benzoxazole (HBX/HBO) fluorophore family [1]. It features a 5,6-dimethyl-substituted benzoxazole ring linked to a 4-aminophenol moiety (C₁₅H₁₄N₂O₂, MW 254.28 g/mol) . The ortho-hydroxyphenyl-benzoxazole scaffold is the minimal photochemical unit responsible for excited-state intramolecular proton transfer (ESIPT), producing a characteristically large Stokes shift and dual emission [2]. The 5,6-dimethyl substitution on the benzoxazole ring distinguishes it from unsubstituted and regioisomeric analogs, while the 4-amino group provides a functional handle for further derivatization (e.g., Schiff base formation, amide coupling) [1][3]. Predicted physicochemical properties include ACD/LogP 3.74, boiling point 453.8 ± 45.0 °C, and density 1.283 ± 0.06 g/cm³ (all predicted via ACD/Labs Percepta) .

Why 4-Amino-2-(5,6-dimethyl-benzooxazol-2-yl)-phenol Cannot Be Interchanged with Other Benzoxazole-Aminophenol Analogs Without Performance Risk


Within the 2-(2′-hydroxyphenyl)benzoxazole (HBO) family, even subtle structural modifications produce divergent photophysical and physicochemical properties that preclude simple substitution. The position of the amino group (4- vs. 5- vs. 6-) on the phenol ring alters the electronic density redistribution upon S₀ → S₁ excitation, directly affecting ESIPT efficiency, emission wavelength, and Stokes shift magnitude [1]. The presence, number, and position of methyl substituents on the benzoxazole ring modulate both LogP (lipophilicity) and boiling point (thermal stability), critical for applications requiring specific solubility profiles or thermal processing . As demonstrated by Seo et al. (2005), electron-donating substituents on the HBO scaffold produce hypsochromic shifts in ESIPT keto emission relative to unsubstituted HBO, meaning fluorescence output is substituent-dependent and not interchangeable [2]. Regioisomeric analogs (e.g., 5-amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenol, CAS 310414-52-9) and positional dimethyl isomers (e.g., 5,7-dimethyl analog, CAS 313665-85-9) exhibit measurably different LogP and topological polar surface area (TPSA) values . These differences directly impact partition behavior, membrane permeability, and chromatographic retention in analytical workflows.

Quantitative Differentiation Evidence for 4-Amino-2-(5,6-dimethyl-benzooxazol-2-yl)-phenol (CAS 292058-24-3) Against Closest Structural Analogs


LogP Differentiation: 4-Amino-5,6-dimethyl vs. 5-Amino Regioisomer (CAS 310414-52-9) and Unsubstituted Analog (CAS 88877-61-6)

The target compound (4-amino positional isomer with 5,6-dimethyl substitution) exhibits an ACD/LogP of 3.74, which is 0.08 log units higher than the unsubstituted 5-aminophenol analog ABP (CAS 88877-61-6, ACD/LogP = 3.66) and 0.64 log units higher than the 5-amino-5,6-dimethyl regioisomer (XLogP = 3.1) . The ACD/BCF (pH 5.5) of 78.33 for the target compound also exceeds that of ABP at the same pH . This LogP window places the compound in a distinct lipophilicity range favorable for applications requiring intermediate membrane partitioning—higher than the 5-amino regioisomer but comparable to ABP—making it a candidate where ABP's biological profile is known but greater metabolic stability from dimethyl substitution is desired [1].

Lipophilicity LogP partition coefficient drug-likeness chromatographic retention

Thermal Stability Differentiation: 5,6-Dimethyl vs. 5,7-Dimethyl Benzooxazole Isomer (CAS 313665-85-9)

The target 5,6-dimethyl-substituted compound exhibits a predicted boiling point of 453.8 ± 45.0 °C at 760 mmHg, approximately 5.2 °C higher than the 5,7-dimethyl positional isomer (CAS 313665-85-9, bp = 448.6 ± 45.0 °C) under the same prediction methodology . Both compounds share identical molecular weight (254.284 Da) and predicted density (1.3 ± 0.1 g/cm³), suggesting the difference arises from intermolecular packing effects conferred by the specific dimethyl substitution pattern on the benzoxazole ring, not from mass or bulk density differences .

Thermal stability boiling point process chemistry sublimation vacuum deposition

ESIPT Fluorescence Tunability: Electron-Donating Methyl Substituent Effects on Keto Emission Relative to Unsubstituted HBO

The 5,6-dimethyl groups on the benzoxazole ring are electron-donating substituents. According to the systematic study by Seo et al. (2005) on HBO derivatives, the presence of electron-donating substituents produces a hypsochromic (blue) shift in the ESIPT keto emission band relative to the unsubstituted parent HBO, while electron-withdrawing groups cause bathochromic shifts [1]. Methyl substitution therefore predictably blue-shifts the ESIPT emission relative to unsubstituted HBO and differentially from electron-withdrawing analogs (e.g., nitro-, cyano-substituted HBO derivatives). Additionally, DFT/TD-DFT studies on amino-HBO derivatives demonstrate that the amino group position (4- vs. 5- vs. 6-) modulates the intramolecular hydrogen bond strength (O–H⋯N) in the S₁ state, directly influencing the ESIPT energy barrier and the ratio of enol to keto emission intensity [2]. The target compound combines a 4-amino group (which participates in ESIPT regulation) with 5,6-dimethyl substitution (which donates electron density to the benzoxazole ring), providing a specific electronic configuration distinct from both the unsubstituted ABP and the 5-amino regioisomer [2][3]. However, experimental fluorescence λ_max (absorption and emission) and quantum yield data specific to this compound were not located in the public literature.

ESIPT fluorescence hypsochromic shift keto emission optical sensors Stokes shift

Topological Polar Surface Area (TPSA) Differentiation: 4-Amino-5,6-dimethyl (64.4 Ų) vs. 5-Amino Regioisomer (72.3 Ų)

The target compound's calculated topological polar surface area (TPSA) is 64.4 Ų, compared to 72.3 Ų for the 5-amino regioisomer (CAS 310414-52-9) . This 7.9 Ų difference arises from the different spatial orientation of the polar amino and hydroxyl groups relative to the benzoxazole plane in the 4-amino vs. 5-amino configuration. In drug-likeness and ADME prediction models, TPSA values below 60–70 Ų are associated with favorable blood-brain barrier penetration, while values above ~140 Ų predict poor oral absorption [1]. The target compound's TPSA of 64.4 Ų places it below the 70 Ų threshold commonly cited for CNS penetration potential, whereas the 5-amino regioisomer at 72.3 Ų marginally exceeds this threshold. Both compounds share identical molecular weight, H-bond donor/acceptor counts, and rotatable bond count, isolating TPSA as the differentiating factor .

TPSA polar surface area drug-likeness blood-brain barrier intestinal absorption QSAR

Available Purity Grades and QC Documentation Across Vendors for CAS 292058-24-3

The target compound is commercially available at 95%+ purity from multiple vendors including Bidepharm (with batch-specific NMR, HPLC, and GC certificates), Fluorochem, Leyan, and Chemscene, with stock status confirmed as of 2025–2026 . The 5-amino regioisomer (CAS 310414-52-9) is listed at 98% purity by Leyan but with limited QC documentation availability, and the 5,7-dimethyl isomer (CAS 313665-85-9) is offered at 97% purity . The unsubstituted analog 4-amino-2-(benzooxazol-2-yl)phenol (CAS 62129-02-6) is available at NLT 98% purity with a well-defined melting point of 173–175 °C, providing a higher-purity baseline comparator for the non-methylated scaffold [1]. The 5,6-dimethyl target compound thus offers a balance of acceptable purity (95%+) with the differentiating structural features (5,6-dimethyl + 4-amino) not available in the higher-purity but structurally simpler non-methylated analog.

Purity quality control NMR HPLC procurement vendor comparison

Optimal Application Domains for 4-Amino-2-(5,6-dimethyl-benzooxazol-2-yl)-phenol Based on Quantitative Differentiation Evidence


Fluorescent Probe Development Requiring ESIPT with Hypsochromically Shifted Keto Emission

For ESIPT-based fluorescent sensor design where a blue-shifted keto emission band relative to unsubstituted HBO is desired (e.g., to avoid spectral overlap with autofluorescence in biological samples or to match specific detector filter sets), the 5,6-dimethyl substitution provides the requisite electron-donating character to produce a hypsochromic shift [1]. The 4-amino group simultaneously serves as a functionalization handle for conjugation to targeting ligands (via amide bond formation or Schiff base chemistry), as demonstrated in analogous benzoxazole-aminophenol systems [2]. Users should request experimental fluorescence characterization (λ_abs, λ_em, Φ_f) from the vendor or perform in-house measurement prior to probe development, as published spectra for this specific compound were not identified.

ADME-Focused Compound Library Selection Where CNS Penetration Potential Is Differentiated by TPSA

In drug discovery screening libraries, the target compound's TPSA of 64.4 Ų positions it below the empirically derived 70 Ų threshold associated with favorable CNS penetration, whereas the 5-amino regioisomer (TPSA = 72.3 Ų) marginally exceeds this threshold . For neuroscience-targeted screening campaigns, this ~8 Ų difference supports prioritization of the 4-amino-5,6-dimethyl compound over the 5-amino analog when all other molecular descriptors (MW, HBD, HBA, rotatable bonds) are identical. The compound's ACD/LogP of 3.74 also falls within the commonly cited optimal range (1–5) for drug-likeness .

Synthetic Intermediate for Diversification via the 4-Amino Handle

The free 4-amino group enables direct derivatization through well-established chemistries: Schiff base condensation with aromatic aldehydes (as demonstrated for 2-(4′-aminophenyl)benzoxazole systems producing fluorophores with large Stokes shifts) [2], amide coupling with carboxylic acids/acid chlorides, and diazotization for azo dye synthesis [3]. The 5,6-dimethyl substitution on the benzoxazole ring remains intact through these transformations, preserving the electronic and lipophilic characteristics that differentiate this scaffold from non-methylated or regioisomeric starting materials.

Thermal Process Compatibility Screening for Materials Chemistry Applications

The predicted boiling point of 453.8 °C (5.2 °C above the 5,7-dimethyl isomer) suggests adequate thermal stability for standard organic synthesis conditions (reflux, distillation) and moderate-temperature materials processing (e.g., polymer doping, spin-coating from high-boiling solvents) . The ACD/BCF (pH 5.5) of 78.33 provides a bioconcentration factor estimate relevant for environmental fate assessment if the compound is used in agrochemical or materials-leaching studies . Users requiring the highest thermal stability among dimethyl isomers should note that the 5.2 °C boiling point advantage over the 5,7-isomer falls within the ±45 °C prediction uncertainty and should be experimentally verified for critical thermal processes.

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